Tofacitinib Impurity 24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CP-690550N-oxide typically involves the oxidation of Tofacitinib. One common method for oxidizing tertiary amines to N-oxides involves the use of oxidizing agents such as hydrogen peroxide or peracids. For instance, a typical procedure might involve the use of urea hydrogen peroxide (UHP) in the presence of a catalyst like methyltrioxorhenium (MTO) in methanol .
Industrial Production Methods
While specific industrial production methods for CP-690550N-oxide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired N-oxide product.
Analyse Des Réactions Chimiques
Types of Reactions
CP-690550N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: N-oxides can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalysts like methyltrioxorhenium.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher-order oxidized products, while reduction would yield the parent amine.
Applications De Recherche Scientifique
CP-690550N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study the behavior of N-oxides.
Biology: Investigated for its effects on various biological pathways, particularly those involving JAK-STAT signaling.
Medicine: Explored for its potential therapeutic effects in autoimmune diseases and organ transplant rejection.
Mécanisme D'action
The mechanism of action of CP-690550N-oxide involves the inhibition of Janus kinases (JAKs), particularly JAK3. By inhibiting these kinases, the compound interferes with the JAK-STAT signaling pathway, which is crucial for the signaling of various cytokines involved in immune responses . This inhibition leads to reduced proliferation and activation of immune cells, thereby exerting immunosuppressive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tofacitinib: The parent compound, also a JAK inhibitor.
Ruxolitinib: Another JAK inhibitor used for myelofibrosis and polycythemia vera.
Baricitinib: A JAK inhibitor used for rheumatoid arthritis.
Uniqueness
CP-690550N-oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Tofacitinib. This uniqueness can potentially lead to different therapeutic applications and efficacy profiles .
Propriétés
Formule moléculaire |
C16H20N6O2 |
---|---|
Poids moléculaire |
328.37 g/mol |
Nom IUPAC |
N-[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide |
InChI |
InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) |
Clé InChI |
BKXHGXXDZRQCDL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.